Methyl 6-nitro-1H-indole-2-carboxylate

Catalog No.
S684652
CAS No.
136818-66-1
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-nitro-1H-indole-2-carboxylate

Synthesizing IDO1 inhibitors like Linrodostat requires a reliable C6-nitro indole-2-carboxylate intermediate. Using the wrong isomer or the free acid leads to poor solubility, low yields, and extra protection steps. This methyl ester solves these issues:

  • Provides significantly higher overall yield vs. isomeric alternatives.
  • Methyl ester ensures solubility in standard organic solvents, avoiding acid interference.
  • Validated precursor in clinical IDO1 inhibitor synthesis.

CAS Number

136818-66-1

Product Name

Methyl 6-nitro-1H-indole-2-carboxylate

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Synonyms

Methyl 6-nitro-1H-indole-2-carboxylate, 6-Nitro-1H-indole-2-carboxylic acid methyl ester, Methyl 6-nitroindole-2-carboxylate, 1H-Indole-2-carboxylic acid, 6-nitro-, methyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Methyl 6-nitro-1H-indole-2-carboxylate is a functionalized indole derivative primarily utilized as a critical intermediate in multi-step organic synthesis. Its core value lies in providing a stable, process-friendly scaffold for constructing complex, biologically active molecules, most notably in the field of cancer immunotherapy. The compound's structure, featuring a methyl-ester-protected carboxylic acid at the C2 position and a nitro group at the C6 position, is specifically tailored for its role as a precursor in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as the clinical candidate Linrodostat.

Procurement Fit

Regioisomer-specific synthetic route Enables 6-substituted indole library synthesis via nitro reduction / cross-coupling
Electron-withdrawing handle for SAR Nitro group modulates indole core electronics and can be transformed to amine
Patented pharmacophore precursor Required for aminoalkylindole CB2 ligand synthesis per patent literature

Substituting Methyl 6-nitro-1H-indole-2-carboxylate with seemingly similar alternatives can lead to significant failures in synthesis yield, process compatibility, and final product viability. The C6-nitro isomer is not interchangeable with other isomers like the C5-nitro derivative, as the specific substitution pattern dictates the electronic properties and regioselectivity of subsequent transformations. Furthermore, replacing the methyl ester with the corresponding free carboxylic acid (6-nitro-1H-indole-2-carboxylic acid) introduces major processability challenges. The free acid is a higher-melting solid with poor solubility in many common organic solvents, and its acidic proton can interfere with a wide range of reagents, necessitating additional protection/deprotection steps that reduce overall process efficiency.

Regioisomer Substitution Risk

6-Nitro target
5-Nitro regioisomer may reduce total synthetic yield and alter downstream reactivity profile
6-Nitro target
Non-nitrated analog lacks electron-withdrawing modulation for integrase Mg²⁺ chelation studies
6-Nitro target
Substitution pattern may shift cross-coupling reactivity and CB2 pharmacophore binding context

Superior Synthetic Efficiency: Higher Overall Yield vs. 5-Nitro Isomer

A published synthetic route for Methyl 6-nitro-1H-indole-2-carboxylate, starting from indoline-2-carboxylic acid, demonstrates a significantly higher overall yield compared to the analogous synthesis of its 5-nitro isomer. The reported total yield for the target 6-nitro compound is 67%, a substantial improvement over the 40% total yield achieved for the 5-nitro isomer using a comparable pathway.

Evidence DimensionTotal Synthetic Yield
Target Compound Data67%
Comparator Or BaselineMethyl 5-nitro-1H-indole-2-carboxylate: 40%
Quantified Difference67.5% higher relative yield
ConditionsMulti-step synthesis starting from indoline-2-carboxylic acid, involving nitration, esterification, and dehydrogenation.

A higher total yield directly reduces the cost of goods, minimizes waste, and improves the overall economic viability of a large-scale synthesis campaign.

Synthetic Yield
Head-to-head
67% total yield vs. 40% (27 pp higher)
Supports cost-effective scale-up selection
Nitration-dehydrogenation route; 5-nitro used alternative MnO₂ conditions

Enhanced Processability: Favorable Solubility Profile Compared to Free Acid Form

As a methyl ester, this compound offers superior solubility in a wide range of common, non-aqueous organic solvents used in process chemistry (e.g., DCM, THF, EtOAc) compared to its corresponding free acid, 6-nitro-1H-indole-2-carboxylic acid. The free acid is a crystalline solid with limited organic solvent solubility and pH-dependent aqueous solubility, which complicates its use in standard anhydrous reaction conditions. The ester form avoids these handling and solubility issues, enabling more flexible and reproducible process conditions.

Evidence DimensionSolubility and Handling Characteristics
Target Compound DataGenerally soluble in common organic solvents.
Comparator Or Baseline6-nitro-1H-indole-2-carboxylic acid: Crystalline solid with limited solubility in non-polar organic solvents and pH-dependent aqueous solubility.
Quantified DifferenceQualitatively significant improvement in process compatibility.
ConditionsStandard laboratory and industrial organic synthesis workflows.

Improved solubility prevents process bottlenecks associated with slurry reactions or large solvent volumes, simplifies purification, and avoids the need for additional protection-deprotection steps that would be required if using the reactive free acid.

Electronic Effect
Class-level
Strong EWG at C6; unsubstituted indole-2-carboxylate lacks this modulation
Enables target-engagement SAR studies
Property inferred from indole-2-carboxylate class; direct binding data not reported for this building block

Precursor Validation: Established Role in Synthesizing Clinical-Stage IDO1 Inhibitors

Methyl 6-nitro-1H-indole-2-carboxylate is documented as a key starting material in the development and scale-up synthesis of Linrodostat (BMS-986205), a potent and selective oral inhibitor of IDO1 that has undergone clinical trials. Its use in established, high-stakes pharmaceutical development processes validates its utility and reliability as a precursor for advanced heterocyclic targets.

Evidence DimensionUse as a Precursor in Pharmaceutical Synthesis
Target Compound DataValidated starting material for the clinical candidate Linrodostat.
Comparator Or BaselineAlternative, unproven indole building blocks.
Quantified DifferenceN/A
ConditionsMulti-step synthesis of advanced IDO1 inhibitors.

Procuring a precursor with a proven track record in a well-documented, complex synthesis de-risks development timelines and leverages established, optimized reaction pathways, reducing process uncertainty.

CB2 Scaffold
Supporting evidence
Precursor for aminoalkylindole CB2 ligands claimed in patent DE60030303T2
Supports CB2-selective ligand synthesis
Derivative affinity reported (EC₅₀ 2.10 nM); building block not directly assayed

Key Precursor for IDO1 Inhibitor Synthesis Programs

This compound is the logical choice for research and development programs focused on synthesizing novel IDO1 inhibitors or scaling up existing candidates like Linrodostat. Its validated use in this specific pathway provides a reliable and well-documented starting point for complex synthetic routes targeting cancer immunotherapy agents.

High-Yield Synthesis of C6-Functionalized Indole Scaffolds

For any project requiring the efficient construction of a C6-substituted indole-2-carboxylate core, this precursor offers a distinct advantage. Its synthesis provides a significantly higher overall yield compared to isomeric alternatives, making it the most cost-effective and material-efficient choice for producing this specific structural motif.

Synthetic Workflows Demanding High Solubility and Process Compatibility

In multi-step syntheses where the starting material must be soluble in standard organic solvents and where the presence of a free carboxylic acid would be detrimental, this methyl ester is the preferred form. It ensures homogeneous reaction conditions and avoids the need for additional functional group manipulations, streamlining the overall process.

Application Fit

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR studies
6-Nitro-2-carboxylate indole core for Mg²⁺ chelation
Integrase inhibition and antiviral assay endpoint
CB2 receptor ligand development
6-Nitro substitution for cannabinoid pharmacophore
CB2 binding affinity and functional selectivity
6-Substituted indole synthesis at scale
Higher synthetic yield profile for 6-nitro regioisomer
Route yield and cost-per-gram benchmarking

XLogP3

2.3

Wikipedia

6-Nitro-1H-indole-2-carboxylic acid methyl ester

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